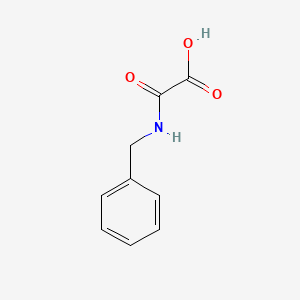

2-(苄氨基)-2-氧代乙酸

描述

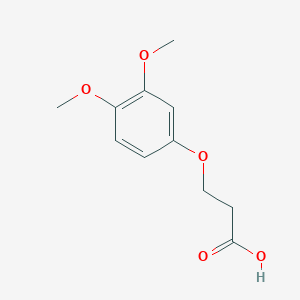

2-(Benzylamino)-2-oxoacetic acid is a chemical compound that consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This compound is related to benzoxazoles, which are important heteroarenes connecting synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

Synthesis Analysis

The synthesis of 2-(Benzylamino)-2-oxoacetic acid can be achieved through various methods. One such method involves the Reformatsky reaction with a Mannich-type imminium electrophile . Another method involves the use of CuBr, a common and inexpensive atom transfer radical polymerization precatalyst, along with the cheap ligand N,N,N’,N’‘,N’’ -pentamethyldiethylenetriamine .Molecular Structure Analysis

The molecular structure of 2-(Benzylamino)-2-oxoacetic acid is closely related to benzene and can be viewed as a benzene ring, minus a hydrogen, which may be replaced by some other element or compound to serve as a functional group . A phenyl group has six carbon atoms bonded together in a hexagonal planar ring, five of which are bonded to individual hydrogen atoms, with the remaining carbon bonded to a substituent .Chemical Reactions Analysis

The chemical reactions involving 2-(Benzylamino)-2-oxoacetic acid are diverse. For instance, it can undergo reactions with strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, ammonium compounds, aluminum, rubber, various plastics, zinc, and tin . It can also participate in reactions involving the coupling of primary alkyl chlorides and bromides with amides .Physical And Chemical Properties Analysis

2-(Benzylamino)-2-oxoacetic acid is likely to be soluble in water and ethanol (i.e., polar solvents) and insoluble in non-polar solvents like benzene, ether, etc . Its solubility depends upon the pH of the solvent and temperature .科学研究应用

植物生长发育

- 葡萄浆果发育:一项研究证明了苯并噻唑-2-氧乙酸(BTOA),2-(苄氨基)-2-氧代乙酸的衍生物,对葡萄发育的影响。发现它延长了缓慢的生长阶段并延迟了葡萄的成熟 (Hale,1968 年).

医学和药学研究

- 抗癌和抗糖尿病特性:一种密切相关的化合物 2-氨基-2-氧代乙酸对鼻咽癌细胞表现出显着的抗癌活性,并具有作为糖尿病治疗的潜力 (Delgado 等人,2019 年).

- 大豆叶片中的细胞分裂素生物化学:对衍生物 [(3)H]6-苄氨基嘌呤的研究表明其在大豆叶片中的代谢与叶片衰老及其缀合抑制有关 (Zhang 等人,1987 年).

化学合成及应用

- 微波辅助合成:开发了一种新方法,在微波辅助脱羧三组分偶联过程中使用 2-氧代乙酸来合成多取代炔丙胺 (Feng 等人,2011 年).

- 光催化苄基化:2-(苄氨基)-2-氧代乙酸的衍生物芳基乙酸用于亲电烯烃的光催化苄基化,证明了它们在有机合成中的效用 (Capaldo 等人,2016 年).

生物化学和分子研究

- 代谢和结构分析:已经进行研究以了解 2-(苄氨基)-2-氧代乙酸衍生物的分子结构和生化特性,例如草酸,在抗肿瘤和抗糖尿病治疗中具有应用 (Delgado 等人,2019 年).

作用机制

While the specific mechanism of action for 2-(Benzylamino)-2-oxoacetic acid is not explicitly mentioned in the search results, related compounds such as Lacosamide have dual mechanisms of action, including the modulation of collapsin response mediator protein 2 (CRMP-2), preventing the formation of abnormal neuronal connections in the brain .

安全和危害

The safety data sheet for a related compound, Benzylamine, indicates that it is a combustible liquid and harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage and is harmful to aquatic life . Precautions should be taken to avoid ingestion, inhalation, and contact with skin or eyes .

未来方向

The future directions for research on 2-(Benzylamino)-2-oxoacetic acid and related compounds are promising. The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

属性

IUPAC Name |

2-(benzylamino)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8(9(12)13)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZSZEGZZYGNJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287523 | |

| Record name | 2-(benzylamino)-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6345-08-0 | |

| Record name | NSC51440 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzylamino)-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

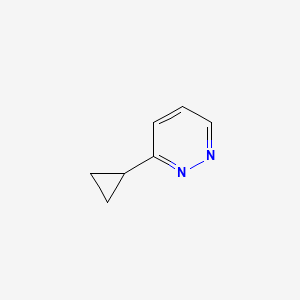

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-](/img/structure/B3276014.png)

![2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-](/img/structure/B3276066.png)